3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a metabolite of vitamin D3 formed in the liver. It has been studied as a potential biomarker to assess vitamin D status alongside the more commonly measured 25-hydroxyvitamin D3 (25(OH)D3) [].
While 25(OH)D3 is the major circulating form of vitamin D and the standard marker for assessing vitamin D status, some studies suggest that 3-epi-25(OH)D3 may interfere with the measurement of 25(OH)D3 in certain assays, potentially leading to inaccurate results [].
The physiological role of 3-epi-25(OH)D3 is still under investigation. While 25(OH)D3 is converted to the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), by the kidneys, the conversion pathway for 3-epi-25(OH)D3 remains unknown [].
Some studies suggest that 3-epi-25(OH)D3 might have its own biological effects. For example, one study found that dietary administration of 3-epi-25(OH)D3 decreased levels of parathyroid hormone (PTH) in male rats, suggesting a potential role in calcium regulation []. However, more research is needed to confirm these findings and understand the broader physiological significance of 3-epi-25(OH)D3.
3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a lesser-known metabolite of vitamin D3 (cholecalciferol). It differs from the standard 25-hydroxyvitamin D3 (25(OH)D3) by a slight variation in its molecular structure at the third carbon position []. 25(OH)D3 is the major circulating form of vitamin D and is considered the best indicator of vitamin D status in the body.
3-epi-25(OH)D3 has gained interest in scientific research due to its presence in human serum and its potential influence on the measurement of total 25(OH)D3 levels [].
Both 3-epi-25(OH)D3 and 25(OH)D3 share the same core structure of a secosteroid with a four-ringed system (A, B, C, and D). The key difference lies in the configuration around the third carbon atom (C-3). In 25(OH)D3, a hydroxyl group (OH) is attached to the right side of the C-3 position, while in 3-epi-25(OH)D3, the OH group is on the left side []. This seemingly minor change creates an epimer, a molecule with the same chemical formula but a different spatial arrangement of atoms.
Acute Toxic;Health Hazard